molecular formula C14H8F4O4 B6384616 5-(5-Carboxy-2-fluorophenyl)-3-trifluoromethoxyphenol CAS No. 1262003-73-5

5-(5-Carboxy-2-fluorophenyl)-3-trifluoromethoxyphenol

Cat. No.: B6384616
CAS No.: 1262003-73-5
M. Wt: 316.20 g/mol
InChI Key: AFWQCVPBGDJPLA-UHFFFAOYSA-N
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Description

5-(5-Carboxy-2-fluorophenyl)-3-trifluoromethoxyphenol is a chemical compound that has garnered attention in various scientific fields due to its unique structural properties. This compound features a carboxylic acid group, a fluorine atom, and a trifluoromethoxy group attached to a phenol ring, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Carboxy-2-fluorophenyl)-3-trifluoromethoxyphenol typically involves multi-step organic reactions. One common method includes:

    Starting Material: The synthesis begins with a suitable phenol derivative.

    Fluorination: Introduction of the fluorine atom at the 2-position using a fluorinating agent such as Selectfluor.

    Carboxylation: The carboxylic acid group is introduced via a carboxylation reaction, often using carbon dioxide under high pressure.

    Trifluoromethoxylation: The trifluoromethoxy group is introduced using a trifluoromethylating reagent like trifluoromethyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(5-Carboxy-2-fluorophenyl)-3-trifluoromethoxyphenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted phenol derivatives.

Scientific Research Applications

5-(5-Carboxy-2-fluorophenyl)-3-trifluoromethoxyphenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(5-Carboxy-2-fluorophenyl)-3-trifluoromethoxyphenol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, leading to conformational changes that affect enzyme activity. The compound’s fluorine and trifluoromethoxy groups enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 5-(5-Carboxy-2-fluorophenyl)-2-fluorobenzoic acid
  • 5-(5-Carboxy-2-fluorophenyl)picolinic acid
  • 5-(5-Carboxy-2-fluorophenyl)-(2,4)-dihydroxypyrimidine

Uniqueness

5-(5-Carboxy-2-fluorophenyl)-3-trifluoromethoxyphenol stands out due to its trifluoromethoxy group, which imparts unique electronic and steric properties. This makes it more reactive and versatile compared to similar compounds, enhancing its potential for various applications in research and industry.

Properties

IUPAC Name

4-fluoro-3-[3-hydroxy-5-(trifluoromethoxy)phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F4O4/c15-12-2-1-7(13(20)21)5-11(12)8-3-9(19)6-10(4-8)22-14(16,17)18/h1-6,19H,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFWQCVPBGDJPLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)C2=CC(=CC(=C2)OC(F)(F)F)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10686677
Record name 6-Fluoro-3'-hydroxy-5'-(trifluoromethoxy)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10686677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262003-73-5
Record name 6-Fluoro-3'-hydroxy-5'-(trifluoromethoxy)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10686677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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